1H-Benzo(a)fluorene 1H-Benzo(a)fluorene
Brand Name: Vulcanchem
CAS No.: 238-82-4
VCID: VC19763458
InChI: InChI=1S/C17H12/c1-3-7-14-12(5-1)9-10-16-15-8-4-2-6-13(15)11-17(14)16/h1-6,8-11H,7H2
SMILES:
Molecular Formula: C17H12
Molecular Weight: 216.28 g/mol

1H-Benzo(a)fluorene

CAS No.: 238-82-4

Cat. No.: VC19763458

Molecular Formula: C17H12

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

1H-Benzo(a)fluorene - 238-82-4

Specification

CAS No. 238-82-4
Molecular Formula C17H12
Molecular Weight 216.28 g/mol
IUPAC Name 1H-benzo[a]fluorene
Standard InChI InChI=1S/C17H12/c1-3-7-14-12(5-1)9-10-16-15-8-4-2-6-13(15)11-17(14)16/h1-6,8-11H,7H2
Standard InChI Key VFCAFLBDBMIPCD-UHFFFAOYSA-N
Canonical SMILES C1C=CC=C2C1=C3C=C4C=CC=CC4=C3C=C2

Introduction

Chemical Identification and Structural Characteristics

1H-Benzo(a)fluorene belongs to the family of benzofluorenes, distinguished by the fusion of a benzene ring to the fluorene backbone at the a-position. Its molecular formula is C₁₇H₁₂, with a molecular weight of 216.277 g/mol . The compound crystallizes as plates from acetone or acetic acid, exhibiting a melting point of 185–190°C and a boiling point of 413°C . Key spectral data, including UV/VIS, infrared, and mass spectra, have been documented, aiding in its identification and characterization .

Table 1: Physicochemical Properties of 1H-Benzo(a)fluorene

PropertyValueSource
Melting Point185–190°C
Boiling Point413°C
Density1.2 ± 0.1 g/cm³
Log K<sub>ow</sub>5.40
Water Solubility0.045 mg/L at 25°C
Henry’s Law Constant2.70 Pa·m³/mol at 25°C

Synthesis and Reactivity

Recent advances in palladium-catalyzed annulation have enabled efficient synthesis of 1H-Benzo(a)fluorene derivatives. A 2024 study demonstrated the cyclization of 5-aryl-1-yn-3-ols under Pd(OAc)₂/DPEphos catalysis, yielding benzo[a]fluorenes with substituent-dependent efficiency . For instance, substrates bearing para-chlorophenyl and ortho-methylphenyl groups achieved yields up to 90%, while bulkier substituents like trimethylsilyl (TMS) led to β-elimination byproducts .

Table 2: Selected Synthetic Yields of Benzo[a]fluorene Derivatives

SubstrateR₁R₂Yield (%)
1lp-Clp-MeOC₆H₄78
1np-Clo-MeC₆H₄90
1sp-Cl3,5-Cl₂C₆H₃73

Mechanistic studies suggest a pathway involving ortho-C–H activation to form a palladacycle intermediate, followed by reductive elimination . Deuterium-labeling experiments corroborated this mechanism, highlighting the role of aromatic C–H bonds in the cyclization process .

ParameterDetailSource
Hazard CodesF, T
Risk PhrasesR11, R23/24/25, R39/23/24/25
Safety PhrasesS36/S37 (wear protective equipment)
RIDADRUN 2811 (toxic solids)

Environmental Behavior and Regulatory Status

With a log K<sub>ow</sub> of 5.40, 1H-Benzo(a)fluorene exhibits high lipophilicity, predisposing it to bioaccumulation in aquatic organisms . Its Henry’s law constant (2.70 Pa·m³/mol) suggests moderate volatility, while aqueous solubility (0.045 mg/L) limits mobility in groundwater . Regulatory frameworks classify it under HS Code 2902909090 ("other aromatic hydrocarbons"), subject to a 2.0% MFN tariff .

Applications and Research Frontiers

Though primarily studied as a model PAH, 1H-Benzo(a)fluorene derivatives show promise in materials science, particularly in organic semiconductors and luminescent materials . Ongoing research explores its utility as a building block for larger polyaromatic systems, leveraging its rigid, planar structure for π-π stacking interactions .

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